molecular formula C10H11N3O4 B12847163 Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide

Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide

Cat. No.: B12847163
M. Wt: 237.21 g/mol
InChI Key: VIFXTJJUIHLFOS-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide is a complex organic compound that features a benzo[1,3]dioxole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzo[1,3]dioxole moiety is known for its presence in various bioactive molecules, making this compound a subject of research for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide typically involves multiple steps. One common route starts with the preparation of 1,3-benzodioxole-5-carboxylic acid. This can be achieved through the oxidation of 1,3-benzodioxole using potassium permanganate in an acidic medium . The resulting carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride.

The acid chloride is subsequently reacted with hydrazine to form the hydrazide intermediate. This intermediate is then treated with formaldehyde and a suitable amine to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent emergence in research. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide can undergo various chemical reactions, including:

    Oxidation: The benzo[1,3]dioxole ring can be oxidized under strong oxidative conditions.

    Reduction: The hydrazinocarbonylmethyl-amide moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid or amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting the activity of certain enzymes involved in cancer cell proliferation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,3]dioxole-5-carboxylic acid hydrazinocarbonylmethyl-amide is unique due to its hydrazinocarbonylmethyl-amide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C10H11N3O4/c11-13-9(14)4-12-10(15)6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5,11H2,(H,12,15)(H,13,14)

InChI Key

VIFXTJJUIHLFOS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(=O)NN

Origin of Product

United States

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